molecular formula C10H7N3O4 B2557389 1-(4-Nitrophenyl)pyrimidine-2,4-dione CAS No. 125236-31-9

1-(4-Nitrophenyl)pyrimidine-2,4-dione

Cat. No.: B2557389
CAS No.: 125236-31-9
M. Wt: 233.183
InChI Key: IUEJPGLGKJDIRU-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)pyrimidine-2,4-dione is a nitrogen-containing heterocyclic compound characterized by a pyrimidine-2,4-dione core substituted at the N-1 position with a 4-nitrophenyl group. The nitro group at the para position of the phenyl ring imparts strong electron-withdrawing effects, influencing the compound’s electronic distribution, solubility, and reactivity.

Properties

IUPAC Name

1-(4-nitrophenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-9-5-6-12(10(15)11-9)7-1-3-8(4-2-7)13(16)17/h1-6H,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEJPGLGKJDIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)pyrimidine-2,4-dione can be synthesized through several synthetic routes. One common method involves the reaction of 4-nitroaniline with urea in the presence of a suitable catalyst under controlled temperature and pressure conditions. Another approach is the condensation of 4-nitrophenylhydrazine with malonic acid derivatives.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over reaction parameters to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro group can be converted to nitroso or nitrate groups.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: Various alkyl or aryl groups can be introduced at the pyrimidine ring.

Scientific Research Applications

1-(4-Nitrophenyl)pyrimidine-2,4-dione has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in drug discovery.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Nitrophenyl)pyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Key Insights :

  • Bioisosteric replacements (e.g., thiophene or pyridine rings) alter electronic environments, impacting potency in targets like TRPA1 channels .

Antiviral Activity

  • This compound: Limited direct data, but structurally related pyrimidine-diones (e.g., HEPT analogs) inhibit HIV reverse transcriptase (RT) and integrase (IN) . The nitro group may enhance stability but reduce nucleoside mimicry compared to arabinofuranosyl derivatives like FMAU ().
  • Nucleoside Analogs (e.g., FMAU) : Sugar moieties enable incorporation into viral DNA, causing chain termination. This compound lacks this mechanism but may inhibit enzymes via steric blockage .

Antimicrobial Activity

  • 1-(4-Nitrophenyl)-derived 1,3,4-thiadiazoles () show efficacy against E. coli and C. albicans. The nitro group likely enhances membrane penetration or disrupts microbial electron transport .

Enzyme Inhibition

  • TRPA1 Inhibitors : Pyrimidine-diones with thiazole or furan rings (e.g., PR-4, PR-5) exhibit higher potency (pIC₅₀ > 8.5 μM). The 4-nitrophenyl group’s bulkiness may reduce compatibility with TRPA1’s binding pocket compared to smaller heterocycles .
  • HIV RT/IN Dual Inhibitors : 6-Benzoyl-3-hydroxypyrimidine-2,4-diones outperform earlier scaffolds like KN-62. The nitro substitution in 1-(4-nitrophenyl) derivatives may compete with benzoyl groups for hydrophobic interactions .

Physicochemical Properties

Property This compound 1-(Tetrahydrofuran-2-yl)pyrimidine-2,4-dione 6-Benzoyl-3-hydroxypyrimidine-2,4-dione
Solubility Low (hydrophobic nitro group) High (hydroxyl and sugar-like groups) Moderate (polar benzoyl and hydroxyl)
Stability High (resists hydrolysis) Moderate (sugar moiety prone to degradation) Moderate (hydroxyl may oxidize)
LogP ~2.5 (predicted) ~0.8 ~1.8

Key Insights :

  • The nitro group reduces solubility but enhances metabolic stability, favoring oral bioavailability .
  • Hydroxylated or glycosylated derivatives exhibit better aqueous solubility, critical for intravenous applications .

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